2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE is a complex organic compound belonging to the class of pyrazolopyrimidines. This compound is characterized by its unique structural features, which include a pyrazolo[4,3-d]pyrimidine core, an ethyl group, and a phenylethyl substituent. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the pyrazolopyrimidine core. This intermediate is then subjected to further reactions, such as sulfonation and acylation, to introduce the sulfanyl and acetamide groups, respectively. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles like halides or amines replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., NaCl), amines (e.g., NH3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-ETHYL-3-METHYL-7-OXO-6-(2-PHENYLETHYL)-1H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE
- 2-(2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL)-4-METHYL-3-OXO-N-PHENYLPENTANAMIDE
Uniqueness
The uniqueness of 2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H27N5O2S |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[2-ethyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C25H27N5O2S/c1-3-18-10-12-20(13-11-18)26-22(31)17-33-25-27-21-16-29(4-2)28-23(21)24(32)30(25)15-14-19-8-6-5-7-9-19/h5-13,16H,3-4,14-15,17H2,1-2H3,(H,26,31) |
InChI Key |
WFTXPKSVDWFRTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CN(N=C3C(=O)N2CCC4=CC=CC=C4)CC |
Origin of Product |
United States |
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